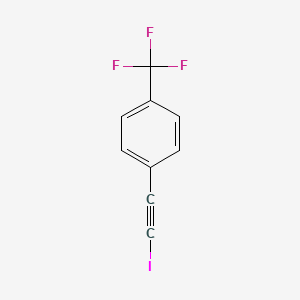

1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Description

Significance of Trifluoromethylated Organic Compounds in Modern Chemical Synthesis

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in the fields of medicinal chemistry, agrochemicals, and materials science. researchgate.netrsc.org The strong electron-withdrawing nature of the -CF3 group, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic properties of the molecule to which it is attached. researchgate.net This modification can profoundly influence a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.gov

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts enhanced stability against metabolic degradation, a crucial factor in drug design. researchgate.net Consequently, numerous pharmaceuticals and agrochemicals feature a trifluoromethyl group. organic-chemistry.org The development of efficient methods for introducing this group into organic scaffolds remains an active and competitive area of academic and industrial research. rsc.orgnih.gov

Role of Iodoalkynes as Versatile Synthetic Intermediates

Iodoalkynes are highly valuable and versatile intermediates in organic synthesis. The carbon-iodine bond in an iodoalkyne is relatively weak and polarized, making the iodine atom an excellent leaving group in a variety of reactions. This reactivity is prominently featured in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com Iodoalkynes, such as 1-(Iodoethynyl)-4-(trifluoromethyl)benzene, serve as electrophilic alkyne partners in this reaction, allowing for the construction of complex internal alkynes. These products are themselves important precursors for a wide range of organic materials, natural products, and pharmaceuticals. nih.gov The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in the presence of a variety of functional groups, highlighting its synthetic utility. youtube.com

Overview of this compound's Relevance in Contemporary Chemical Research

This compound combines the advantageous properties of both the trifluoromethyl group and the iodoalkyne functionality into a single, powerful synthetic building block. Its structure makes it an ideal substrate for constructing complex molecules containing the trifluoromethylphenyl motif.

This compound is particularly relevant in the synthesis of advanced materials, such as substituted poly(p-phenyleneethynylene)s (PPEs). These conjugated polymers are of interest for their potential applications in molecular electronics and sensory materials. rsc.orgmit.edu The trifluoromethyl group can be used to fine-tune the electronic properties and solubility of these polymers.

In the realm of medicinal chemistry, this reagent provides a direct route to introduce a trifluoromethyl-substituted arylalkyne core structure, which can be further elaborated into more complex drug candidates. The Sonogashira cross-coupling reaction is a primary tool for its application. For example, the coupling of an iodoalkyne with a polyhalogenated arene allows for regioselective synthesis, demonstrating the controlled construction of complex molecular architectures. nih.gov

Furthermore, the alkyne functionality in the products derived from this compound can participate in further transformations, such as cycloaddition reactions, to build even more complex cyclic and polycyclic systems. nih.govnih.gov The combination of a stable, electron-withdrawing group with a versatile reactive handle makes this compound a highly relevant and valuable tool for the modern synthetic chemist.

Chemical Compound Data

Below are data tables for the primary chemical compound discussed in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 607376-47-6 | bldpharm.com |

| Molecular Formula | C₉H₄F₃I | bldpharm.com |

| Molecular Weight | 296.03 g/mol | bldpharm.com |

| Physical Form | Solid | researchgate.net |

| InChI Key | SZQWWCBJZQPYNQ-UHFFFAOYSA-N | researchgate.net |

| SMILES String | IC#CC1=CC=C(C(F)(F)F)C=C1 | researchgate.net |

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H4F3I |

|---|---|

Poids moléculaire |

296.03 g/mol |

Nom IUPAC |

1-(2-iodoethynyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H4F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H |

Clé InChI |

SZQWWCBJZQPYNQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#CI)C(F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies for 1 Iodoethynyl 4 Trifluoromethyl Benzene

Strategies for Carbon-Iodine Bond Formation at the Alkyne Terminus

The introduction of an iodine atom onto the terminal carbon of an alkyne is a key transformation in the synthesis of 1-iodoalkynes. For the specific synthesis of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene, the precursor is 1-ethynyl-4-(trifluoromethyl)benzene (B1334827). Various strategies have been developed to achieve this iodination with high efficiency and selectivity.

Base-Catalyzed Iodination of Terminal Alkynes

Base-catalyzed methods are among the most common approaches for the iodination of terminal alkynes. These reactions typically involve the deprotonation of the weakly acidic terminal alkyne hydrogen, followed by quenching of the resulting acetylide with an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS). The choice of base, whether inorganic or organic, can significantly influence the reaction's efficiency and substrate scope.

Inexpensive and mild inorganic bases, such as potassium carbonate (K₂CO₃), have proven to be effective catalysts for the iodination of terminal alkynes. mdpi.com In this method, N-Iodosuccinimide (NIS) is typically used as the iodine source. The reaction is believed to proceed through the activation of NIS by the base. mdpi.com A study demonstrated that K₂CO₃ could effectively catalyze the 1-iodination of a variety of terminal alkynes with NIS, achieving excellent yields in short reaction times. mdpi.com For instance, using just 1.5 mol% of K₂CO₃ in methanol (B129727) at 40°C, phenylacetylene (B144264) was converted to its corresponding 1-iodoalkyne in 97.6% yield within 10 minutes. mdpi.com This method's applicability to substituted aromatic alkynes suggests its utility for the synthesis of this compound. mdpi.com

Table 1: K₂CO₃-Catalyzed Iodination of Various Terminal Alkynes with NIS mdpi.com

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1-Iodo-2-phenylethyne | 98 |

| 4-Methylphenylacetylene | 1-Iodo-2-(p-tolyl)ethyne | 99 |

| 4-Methoxyphenylacetylene | 1-Iodo-2-(4-methoxyphenyl)ethyne | 99 |

| 4-Chlorophenylacetylene | 1-(4-Chlorophenyl)-2-iodoethyne | 97 |

Reaction Conditions: Substrate (2 mmol), NIS (1.1 equiv.), K₂CO₃ (0.03 equiv.), TBAB (0.03 equiv.), CH₃OH (10 mL), 40 °C, 10 min.

Another approach involves using molecular iodine (I₂) with potassium carbonate. This system has been shown to be efficient for the iodination of aryl acetylenic ketones. mdpi.com

Organic bases, particularly 4-dimethylaminopyridine (B28879) (DMAP), are also highly effective catalysts for the iodination of terminal alkynes. mdpi.com DMAP, a nucleophilic catalyst, can facilitate the reaction between a terminal alkyne and an iodine source. mdpi.commdpi.com Research has shown that using DMAP as a catalyst with NIS as the iodinating agent provides high yields of 1-iodoalkynes for a broad range of substrates, including aromatic and aliphatic alkynes. mdpi.com Optimal conditions were identified as using 0.25 equivalents of DMAP in acetonitrile (B52724) (CH₃CN) at 45°C, which converted phenylacetylene to its product in 97% yield after 4 hours. mdpi.com The mechanism is thought to involve the base assisting in the removal of the acidic alkyne proton while promoting the elimination of succinimide (B58015) from an alkyne-NIS intermediate. mdpi.com

Table 2: DMAP-Catalyzed Iodination of Various Terminal Alkynes with NIS mdpi.com

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1-Iodo-2-phenylethyne | 97 |

| 4-Fluorophenylacetylene | 1-(4-Fluorophenyl)-2-iodoethyne | 96 |

| 3-Methoxyphenylacetylene | 1-Iodo-2-(3-methoxyphenyl)ethyne | 98 |

| 1-Ethynylnaphthalene | 1-Iodo-2-(naphthalen-1-yl)ethyne | 95 |

Reaction Conditions: Substrate (2 mmol), NIS (1.1 equiv.), DMAP (0.25 equiv.), CH₃CN (10 mL), 45 °C, 4 h.

Oxidative Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used and versatile electrophilic iodine source for the iodination of terminal alkynes due to its high functional group tolerance and regioselectivity. mdpi.comnih.gov The activation of NIS is often necessary and can be achieved using various catalysts, including bases (as discussed above), acids, and metal salts. mdpi.comresearchgate.netorganic-chemistry.org For example, silver nitrate (B79036) (AgNO₃) has been used to activate NIS for the iodination of terminal alkynes. researchgate.netsemanticscholar.org The development of methods that avoid strong bases or precious metals is an area of ongoing research. mdpi.com

Hypervalent Iodine Reagent Mediated Iodination Approaches

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including the iodination of alkynes. nih.govacs.orgacs.org These reagents act as efficient oxidants and can facilitate the chemoselective mono-, di-, or tri-iodination of alkynes. nih.govacs.orgnih.gov

For the specific mono-iodination required to form this compound, a system combining a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA) with an iodine source such as tetrabutylammonium (B224687) iodide (TBAI) has been shown to be highly effective. acs.orgnih.gov This combination selectively generates 1-iodoalkynes in high yields under mild, room-temperature conditions. nih.govnih.gov The reaction proceeds by treating the terminal alkyne with PIDA and TBAI in a solvent like acetonitrile. nih.gov This methodology has been successfully applied to both aromatic and aliphatic alkynes, demonstrating its broad applicability. acs.orgnih.gov

| Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| p-Tolylethyne | CH₃CN | 2 | 99 |

| Phenylacetylene | CH₃CN | 2 | 99 |

| 4-Methoxyphenylacetylene | CH₃CN | 2 | 99 |

| 4-Chlorophenylacetylene | CH₃CN | 24 | 98 |

Reaction Conditions: Terminal alkyne (1.0 equiv), PIDA (1.0 equiv), TBAI (1.2 equiv), room temperature.

Heterogeneous Catalysis in Alkyne Iodination (e.g., γ-Aluminum Oxide)

The use of solid-supported catalysts, or heterogeneous catalysis, offers advantages in terms of catalyst recovery and purification of the final product. γ-Aluminum oxide (γ-Al₂O₃), an inexpensive and inert material, has been successfully employed to mediate the direct iodination of terminal alkynes using NIS. nih.govsemanticscholar.orgrsc.org This approach provides good to excellent yields of 1-iodoalkynes and exhibits excellent chemoselectivity and functional group tolerance. nih.govrsc.org

The reaction is typically carried out by stirring the terminal alkyne, NIS, and γ-Al₂O₃ in a solvent like acetonitrile. nih.gov The addition of a 4 Å molecular sieve has been shown to further improve the yield. mdpi.comnih.gov This protocol has been demonstrated to be scalable and the γ-Al₂O₃ and molecular sieves can be reused, adding to the method's practicality. nih.gov The proposed role of γ-Al₂O₃ is to activate the N-iodosuccinimide, facilitating the electrophilic attack on the alkyne. nih.govresearchgate.net

Table 4: γ-Al₂O₃-Mediated Iodination of Terminal Alkynes with NIS nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1-Iodo-2-phenylethyne | 98 |

| 4-Chlorophenylacetylene | 1-(4-Chlorophenyl)-2-iodoethyne | 97 |

| 4-Bromophenylacetylene | 1-(4-Bromophenyl)-2-iodoethyne | 96 |

| 1-Dodecyne | 1-Iodo-1-dodecyne | 90 |

Reaction Conditions: Terminal alkyne (2.0 mmol), NIS (2.2 mmol), neutral γ-Al₂O₃ (2.6 mmol), 4 Å MS, CH₃CN, 80 °C, 1 h.

Synthesis from 4-(Trifluoromethyl)phenylacetylene Precursors

The direct conversion of terminal alkynes, such as 4-(trifluoromethyl)phenylacetylene, to their corresponding 1-iodoalkynes represents the most straightforward synthetic route. nih.gov This transformation typically involves an electrophilic iodination reaction where the terminal acetylenic hydrogen is replaced by an iodine atom. manac-inc.co.jp A variety of iodinating agents and catalytic systems have been developed to facilitate this process under mild and efficient conditions.

One of the most common and effective methods employs N-iodosuccinimide (NIS) as the iodine source in the presence of a suitable catalyst. nih.govmdpi.com The reaction proceeds by the activation of NIS, which then delivers the electrophilic iodine to the terminal alkyne. Various catalysts, ranging from simple inorganic bases to more complex systems, have been shown to promote this reaction effectively. mdpi.com

Another prominent approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in combination with an iodine source like potassium iodide (KI) or tetrabutylammonium iodide (TBAI). nih.govnih.govorganic-chemistry.org These systems are known for their high efficiency and chemoselectivity under mild reaction conditions. nih.govorganic-chemistry.org The choice of the iodine source in these reactions can be critical in determining the final product, allowing for selective mono-iodination. nih.gov

Furthermore, methods utilizing other oxidizing agents in conjunction with an iodide salt have been reported. For instance, the use of chloramine-B as an oxidant with potassium iodide enables the direct oxidative halogenation of terminal alkynes to furnish 1-iodoalkynes in very good yields. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound from its precursor hinges on the careful optimization of reaction parameters to maximize yield and purity. Research has demonstrated that the choice of catalyst, solvent, and the stoichiometry of the reagents are crucial factors.

For syntheses utilizing N-iodosuccinimide, both inorganic and organic bases have proven to be effective catalysts. A study demonstrated that inexpensive and mild bases like potassium carbonate (K₂CO₃) and 4-dimethylaminopyridine (DMAP) can catalyze the iodination of various terminal alkynes, including electron-deficient ones, with excellent yields (up to 99%). mdpi.com For the specific synthesis of this compound, the use of NIS with K₂CO₃ in dichloromethane (B109758) (CH₂Cl₂) at room temperature for 2 hours resulted in a 98% yield. mdpi.com

Another highly efficient system for this transformation involves the use of neutral γ-alumina (γ-Al₂O₃) as a mediator with NIS. nih.gov Optimal conditions were identified as treating the alkyne with 1.1 equivalents of NIS and 1.3 equivalents of neutral γ-Al₂O₃ in acetonitrile (CH₃CN) at 80 °C for 1 hour, which also provides high yields. nih.gov The reusability of the Al₂O₃ and molecular sieves (4 Å MS) for at least one additional cycle without a significant drop in yield adds to the practicality of this method. nih.gov

In the case of hypervalent iodine-mediated reactions, a combination of (diacetoxyiodo)benzene (PIDA) and tetrabutylammonium iodide (TBAI) in a solvent like acetonitrile or tetrahydrofuran (B95107) (THF) at room temperature has been shown to be highly selective for the formation of 1-iodoalkynes. nih.gov Optimization studies have revealed that using 1.0 equivalent of the terminal alkyne, 1.0 equivalent of PIDA, and 1.2 equivalents of TBAI for 2 to 24 hours provides the desired 1-iodoalkyne efficiently. nih.gov A related method using PIDA with potassium iodide (KI) and a catalytic amount of copper(I) iodide (CuI) in acetonitrile can lead to excellent yields in as little as 30 minutes. organic-chemistry.org

The following interactive data table summarizes the optimized reaction conditions and corresponding yields for the synthesis of this compound.

| Precursor | Iodinating Agent | Catalyst/Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenylacetylene | NIS | K₂CO₃ | CH₂Cl₂ | Room Temp. | 2 | 98 | mdpi.com |

| 4-(Trifluoromethyl)phenylacetylene | NIS | γ-Al₂O₃ | CH₃CN | 80 | 1 | High | nih.gov |

| 4-(Trifluoromethyl)phenylacetylene | PIDA / TBAI | - | CH₃CN or THF | Room Temp. | 2-24 | High | nih.gov |

| 4-(Trifluoromethyl)phenylacetylene | PIDA / KI | CuI (cat.) | CH₃CN | Room Temp. | 0.5 | Excellent | organic-chemistry.org |

Comparative Analysis of Synthetic Routes and Methodological Advancements

A comparative analysis of the synthetic routes to this compound reveals distinct advantages and disadvantages for each methodology. The choice of a particular method often depends on factors such as reagent availability and cost, reaction conditions, desired yield, and scalability.

The methods employing N-iodosuccinimide (NIS) with mild inorganic or organic bases like K₂CO₃ or DMAP are highly attractive due to their operational simplicity, use of inexpensive and readily available catalysts, and excellent yields under metal-free conditions. mdpi.com The Al₂O₃-mediated NIS iodination offers the additional benefits of using a recyclable catalyst and good functional group tolerance. nih.gov These features make the NIS-based methods particularly suitable for both laboratory-scale and potentially larger-scale synthesis.

Hypervalent iodine-based syntheses, particularly those using PIDA in conjunction with an iodide source, represent a significant advancement in the field. nih.govorganic-chemistry.org These reactions are characterized by their mild conditions, short reaction times, and high chemoselectivity, often avoiding the formation of di- or tri-iodinated byproducts. nih.gov The ability to fine-tune the reaction to produce mono-iodinated products with high precision is a key advantage. nih.gov The copper-catalyzed variant further accelerates the reaction, making it a very rapid and efficient process. organic-chemistry.org

Older methods for the synthesis of 1-iodoalkynes often required the use of strong bases like n-butyllithium or Grignard reagents to first form a metal acetylide, which was then quenched with iodine. nih.govmanac-inc.co.jp While effective, these methods often necessitate strictly anhydrous conditions and cryogenic temperatures, making them less convenient and more hazardous than the more modern approaches.

In comparison, the newer methods based on NIS or hypervalent iodine reagents offer milder reaction conditions, greater functional group tolerance, and often higher yields and selectivity. nih.govmdpi.comorganic-chemistry.org The move away from strong bases and metal acetylides represents a significant methodological advancement, leading to more practical and environmentally benign synthetic protocols. The development of catalytic systems that are efficient, inexpensive, and in some cases reusable, marks a continuous improvement in the synthesis of this important chemical compound. nih.gov

Reactivity and Transformation of 1 Iodoethynyl 4 Trifluoromethyl Benzene in Complex Organic Synthesis

Transition Metal-Catalyzed Functionalizations

The carbon-iodine and carbon-carbon triple bonds in 1-(iodoethynyl)-4-(trifluoromethyl)benzene are key reactive sites that can be selectively activated by transition metal catalysts. This allows for a range of functionalization reactions, including the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in modern organic synthesis.

Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are particularly effective in activating the triple bond of this compound. This activation facilitates a variety of transformations, including cyclizations and coupling reactions.

A notable gold-catalyzed transformation involving iodoalkynes is the alkynylative cyclization with allenoates. While a specific example utilizing this compound is not prominently documented, a general and analogous reaction has been described involving the visible light-mediated gold-catalyzed alkynylative cyclization of allenoates with various iodoalkynes. wikipedia.org This process leads to the formation of β-alkynyl-γ-butenolides, which are valuable structural motifs in organic chemistry.

The reaction proceeds via a tandem cyclization/alkynylation mechanism at room temperature, employing a photocatalyst such as acriflavine (B1215748) (ACF). A key intermediate in this transformation is a vinylgold(I) complex, which is believed to undergo photosensitization. This is followed by the oxidative addition of the iodoalkyne to the gold center, leading to a C(sp²)–C(sp) coupling product upon reductive elimination. wikipedia.org This methodology is characterized by its broad substrate scope and good functional group tolerance. wikipedia.org

Table 1: Conditions for Gold-Catalyzed Alkynylative Cyclization of Allenoates with Iodoalkynes wikipedia.org

| Parameter | Condition |

| Catalyst | Gold(I) complex |

| Co-Catalyst | Acriflavine (ACF) |

| Reactants | Allenoate, Iodoalkyne |

| Solvent | Not specified |

| Temperature | Room Temperature |

| Light Source | Visible Light |

This table represents a general methodology and not a specific reaction of this compound.

A site-selective α-alkynylation of tertiary α-silylamines with 1-iodoalkynes has been developed using a gold-catalyzed approach under UVA light. wikipedia.org This desilylative C(sp³)–C(sp) bond formation is a powerful tool for the synthesis of complex amines. The reaction demonstrates excellent functional group tolerance and is applicable to a wide array of coupling partners, including bioactive molecules and natural products. wikipedia.org

The proposed mechanism involves an oxidative quench pathway that generates radical species from both the amine and the alkyne substrates. The dimeric gold complex, [Au₂(μ-dppm)₂]Cl₂, is suggested to mediate the subsequent cross-coupling of these two radical species. wikipedia.org

Table 2: Gold-Catalyzed Cross-Coupling of Tertiary α-Silylamines with 1-Iodoalkynes wikipedia.org

| Parameter | Condition |

| Catalyst | [Au₂(μ-dppm)₂]Cl₂ |

| Reactants | Tertiary α-silylamine, 1-Iodoalkyne |

| Light Source | UVA LED light (λ = 365 nm) |

| Key Feature | Site-selective desilylative C(sp³)–C(sp) bond formation |

This table outlines a general protocol that is applicable to a broad range of 1-iodoalkynes, including potentially this compound.

Palladium catalysts are workhorses in cross-coupling chemistry and can be effectively used to functionalize this compound at both the iodo- and the alkynyl- positions.

Palladium catalysts are instrumental in promoting both the homocoupling and cross-coupling reactions of iodoalkynes and related terminal alkynes.

An efficient method for the palladium-catalyzed homocoupling of terminal alkynes to synthesize symmetrical diynes has been reported. nih.gov This reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a copper co-catalyst, like CuI, in the presence of a base and air. nih.gov While this reaction is described for terminal alkynes, the principles can be conceptually extended to the homocoupling of this compound, which would lead to the formation of a symmetrical bis(alkynyl) compound.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound, this compound can act as the aryl halide equivalent in a Sonogashira reaction with a terminal alkyne. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and broad functional group tolerance. wikipedia.org

Table 3: General Conditions for Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst System | Reactants | Product Type |

| Homocoupling | Pd(OAc)₂ / CuI / Base / Air nih.gov | Terminal Alkyne | Symmetrical Diyne |

| Sonogashira Cross-Coupling | Pd(0) complex / Cu(I) co-catalyst / Amine base wikipedia.orglibretexts.org | This compound, Terminal Alkyne | Unsymmetrical Diyne |

This table provides a general overview of the reaction conditions.

Copper-Catalyzed Reactions

Copper catalysis offers mild, cost-effective, and efficient methods for forming various chemical bonds, with a high tolerance for different functional groups. researchgate.net The reactivity of this compound in this context is primarily governed by its trifluoromethyl-substituted alkyne functionality.

Copper-catalyzed borylation reactions are powerful tools for synthesizing organoboron compounds, which are key intermediates in organic synthesis. researchgate.net The hydroboration of alkynes using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can be effectively catalyzed by copper. researchgate.netnih.gov The general mechanism involves the formation of a copper-boryl (Cu-B) species, which then undergoes insertion into the alkyne C-C triple bond. researchgate.netnih.gov This step, known as borylcupration, is followed by a protonolysis step, typically involving an alcohol co-catalyst, to yield the alkenylboronate product and regenerate the active catalyst. researchgate.net

For a substrate like this compound, the regioselectivity of the borylcupration is a key consideration. The electron-withdrawing trifluoromethylphenyl group would influence the electronic distribution of the alkyne, directing the boryl group to a specific position. While literature on the specific borylation of this compound is not prevalent, studies on related trifluoromethyl alkynes show that copper-catalyzed defluoroborylation can occur, yielding gem-difluoroalkenyl diboronates or monoboronates depending on the reaction conditions. This highlights the potential for complex, selective transformations beyond simple hydroboration.

The table below outlines typical conditions for copper-catalyzed borylation of alkynes, which would be applicable to trifluoromethyl-substituted substrates.

| Catalyst System | Boron Source | Additive/Solvent | Product Type | Ref |

| CuI / Ligand | B₂pin₂ | Alcohol (e.g., MeOH) | Alkenylboronate | researchgate.net |

| CuSCN / Phen | B₂pin₂ | MeOLi / THF | gem-Difluoroalkenyl diboronate |

This table represents generalized conditions for alkyne borylation and related transformations.

Copper-catalyzed oxidative trifluoromethylation is a significant reaction for introducing the valuable trifluoromethyl group. In the context of terminal alkynes, this reaction typically proceeds via the formation of a copper acetylide intermediate, which then reacts with a trifluoromethylating agent. nih.gov Common trifluoromethyl sources include trimethyl(trifluoromethyl)silane (TMSCF₃). nih.gov A catalytic cycle can be achieved by the slow addition of the alkyne substrate and the CF₃ source to the reaction mixture. nih.gov

While this compound is not a terminal alkyne, its iodo-substituent presents an alternative site for reactivity. Copper-catalyzed trifluoromethylation has been successfully applied to aryl and heteroaryl iodides. nih.gov This process involves the reaction of an in-situ generated 'CuCF₃' species with the aryl iodide. nih.gov Therefore, under these conditions, this compound could potentially undergo trifluoromethylation at the C-I bond, leading to the formation of 1,4-bis(trifluoromethyl)-1,3-butadiyne. This reactivity is distinct from the pathway for terminal alkynes and showcases the dual functionality of the molecule.

The general conditions for these two distinct types of copper-catalyzed trifluoromethylation are summarized below.

| Substrate Type | Catalyst System | CF₃ Source | Key Intermediate | Product Type | Ref |

| Terminal Alkyne | Cu(I) salt | TMSCF₃ | Copper Acetylide | Trifluoromethyl Alkyne | nih.gov |

| Aryl Iodide | CuI / Ligand (e.g., phenanthroline) | TMSCF₃ | 'CuCF₃' | Trifluoromethyl Arene | nih.gov |

This table illustrates the different pathways for trifluoromethylation based on the starting material.

Electrophilic and Nucleophilic Activation of the Iodoethynyl Moiety

The iodoethynyl group is a difunctional moiety, susceptible to both electrophilic and nucleophilic attack. mdpi.com The sp-hybridized carbons of the alkyne are more electrophilic than their sp²-hybridized alkene counterparts, making them reactive towards nucleophiles. libretexts.org This electrophilicity is further enhanced in this compound by the strong electron-withdrawing effect of the trifluoromethylphenyl group. Consequently, the alkyne is activated towards the addition of nucleophiles. libretexts.org

Conversely, the carbon-iodine bond allows the molecule to act as an electrophile. The reaction of alkynes with electrophilic iodine sources can proceed through a cyclic iodonium (B1229267) ion intermediate. mdpi.com In the case of an iodoalkyne, the iodine atom itself can participate in electrophilic reactions, or the alkyne can be attacked by external electrophiles. unirioja.esnih.gov Reactions of iodoalkynes with various nucleophiles can lead to 1,2-iodofunctionalized alkenes, where the stereochemical outcome (syn or anti-addition) depends on the nature of the nucleophile. unirioja.es

This dual reactivity allows for a wide range of transformations:

Nucleophilic Addition: Amines, thiols, or carbanions can add across the triple bond.

Electrophilic Activation: The alkyne can react with strong electrophiles, or the iodine can be transferred in reactions like iodonium-mediated cyclizations.

Radical Reaction Pathways and Difunctionalization

Radical reactions provide powerful methods for the difunctionalization of unsaturated C-C bonds, allowing for the rapid construction of molecular complexity. mdpi.com

The 1,2-difunctionalization of alkynes involves the simultaneous addition of two different functional groups across the triple bond. mdpi.comnih.gov Iodoalkynes are excellent substrates for such transformations. The carbon-iodine bond can be cleaved homolytically to initiate radical processes, or it can be a target for a radical addition/substitution cascade. For example, a radical species can add to one of the alkynyl carbons, generating a vinyl radical intermediate. This intermediate can then be trapped by another reagent or undergo further reactions.

Copper-catalyzed processes are also prominent in alkyne difunctionalization, such as aminoalkynylations where an amine and an alkyne group are added across a double bond. rsc.org For a substrate like this compound, a plausible difunctionalization pathway could involve the addition of a radical (R•) and a nucleophile (Nu⁻).

Plausible Radical Difunctionalization Pathway:

Initiation: Generation of a radical species (R•).

Propagation:

Addition of R• to the iodoalkyne to form a vinyl radical.

The vinyl radical is trapped by a suitable partner, or the iodine atom is abstracted to form a new bond.

Hydrotrifluoromethylation involves the addition of a hydrogen atom and a trifluoromethyl group across a double or triple bond. nih.govbohrium.com This reaction is of high interest for synthesizing fluorine-containing molecules. bohrium.com Recent advances have enabled this transformation on alkynes using various methods, including electrochemical approaches. rsc.org

For instance, the electrochemical hydrotrifluoromethylation of alkynes has been achieved using sodium trifluoromethanesulfinate (the Langlois reagent) as the CF₃ source, with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the hydrogen atom donor. rsc.org Such a method would be applicable to this compound, although the C-I bond might also be susceptible to reduction under electrochemical conditions. The reaction proceeds via the generation of a trifluoromethyl radical (•CF₃), which adds to the alkyne. The resulting vinyl radical then abstracts a hydrogen atom to complete the hydrotrifluoromethylation, yielding a trifluoromethyl-substituted alkene.

| Method | CF₃ Source | H Atom Source | Key Intermediate | Ref |

| Electrochemical | Langlois Reagent (CF₃SO₂Na) | DMSO | CF₃ Radical | rsc.org |

| Photoredox Catalysis | Umemoto Reagent | Methanol (B129727) (MeOH) | CF₃ Radical | acs.org |

This table presents modern methods for hydrotrifluoromethylation applicable to alkynes.

Bis(trifluoromethylation) Reactions

The direct bis(trifluoromethylation) of the alkyne moiety in this compound is a challenging transformation. While general methods for the trifluoromethylation of alkynes are known, specific examples detailing the double addition of trifluoromethyl groups across the carbon-carbon triple bond of this particular substrate are not extensively documented in the literature.

However, the field of alkyne trifluoromethylation offers insights into potential reaction pathways. nih.gov Methodologies for the iodotrifluoromethylation of alkynes have been developed using reagents like sodium trifluoromethanesulfinate (NaSO₂CF₃) and iodine pentoxide (I₂O₅) in aqueous media. organic-chemistry.org These reactions proceed through a free-radical mechanism, generating β-trifluoromethyl alkenyl iodides. organic-chemistry.org Applying such a method to an iodoalkyne like this compound would first likely involve the addition of a trifluoromethyl radical and an iodine atom across the alkyne. Further transformation to achieve bis(trifluoromethylation) would require a subsequent step to replace the newly introduced iodine and the original iodine atom with trifluoromethyl groups. This could potentially be achieved through copper-catalyzed trifluoromethylation protocols that are effective for aryl and vinyl iodides, using reagents such as TMSCF₃ in the presence of a copper catalyst. organic-chemistry.org

Another potential, though speculative, route could involve the direct addition of two CF₃ radicals across the alkyne. The success of such a reaction would be highly dependent on the reaction conditions and the specific trifluoromethylating agent used. Reagents known to act as sources of the trifluoromethyl radical include Togni's reagent and Umemoto's reagents. mdpi.com

Cyclization Reactions Leading to Diverse Ring Systems

The combination of an iodoalkyne and a trifluoromethyl-substituted aromatic ring in one molecule provides a versatile platform for the synthesis of various trifluoromethylated heterocyclic and carbocyclic systems. The reactivity of the alkyne allows for its participation in various cyclization cascades.

The synthesis of trifluoromethylated dihydroisoxazoles from this compound would typically involve a cycloaddition reaction with a suitable nitrile oxide precursor. Although direct examples with this specific substrate are scarce, the general reactivity pattern of alkynes suggests this transformation is feasible. The reaction would likely proceed via a [3+2] cycloaddition of an in situ-generated nitrile oxide with the alkyne of this compound. The resulting dihydroisoxazole (B8533529) would bear the 4-(trifluoromethyl)phenyl group and an iodine atom at adjacent positions on the heterocyclic ring, offering a handle for further functionalization.

The construction of trifluoromethylated indoles from this compound can be envisioned through several synthetic strategies, most notably via Sonogashira coupling followed by a cyclization cascade. A common approach involves the initial coupling of the iodoalkyne with a protected 2-amino-substituted aryl halide. The resulting diaryl alkyne intermediate can then undergo an intramolecular cyclization, often promoted by a catalyst, to form the indole (B1671886) ring.

Alternatively, radical-induced cyclization presents another pathway. A free-radical cascade involving trifluoromethylation and cyclization of enynes has been reported, suggesting that under appropriate conditions, a trifluoromethyl radical could initiate a cyclization cascade involving the alkyne of this compound and a suitably positioned nitrogen nucleophile. nih.gov

The synthesis of trifluoromethylated benzofurans can be achieved from this compound by coupling it with a phenol (B47542) derivative, followed by cyclization. A typical sequence would involve a Sonogashira coupling with a 2-halophenol. The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization (an annulation reaction) to furnish the benzofuran (B130515) skeleton. This cyclization can be promoted by various catalysts, including copper, palladium, or gold salts. The product would be a 2-(4-(trifluoromethyl)phenyl)-3-iodobenzofuran, a versatile intermediate for further synthetic elaborations. While direct examples starting with this compound are not prominent, methods for preparing 3-trifluoromethyl-substituted benzofuranols from salicylaldehydes have been reported, indicating the general interest in this class of compounds. nih.gov

Trifluoromethylated isoquinoline (B145761) derivatives are of significant interest in medicinal chemistry. A plausible route to these structures from this compound involves its reaction with a benzylamine (B48309) derivative bearing a suitable leaving group on the nitrogen. A silver-catalyzed intramolecular aminofluorination of alkynes has been developed to produce 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, highlighting the utility of alkyne cyclizations in forming this heterocyclic system. nih.gov Although the reported substrates are not identical to the target compound, the methodology suggests that an appropriately substituted N-benzylamine derivative could be coupled with this compound, and a subsequent intramolecular cyclization could lead to the desired trifluoromethylated isoquinoline core. Radical-based methods, such as the trifluoromethylation/cyclization of N-allylbenzamides, also provide a potential, albeit indirect, pathway to related structures like trifluoromethylated dihydroisoquinolinones. researchgate.net

The transformation of this compound into trifluoromethylated cyclopentenones can be achieved through its conversion into a corresponding ynone. Ynones are known precursors for the synthesis of trifluoromethylated cyclopentenones via a reductive trifluoroacetylation followed by intramolecular cyclization. nih.gov

The first step would involve the conversion of this compound into a suitable ynone, for example, through a Sonogashira or Stille coupling to introduce an acyl group. The resulting ynone, which contains the 4-(trifluoromethyl)phenyl moiety, can then undergo a reductive process, for instance using magnesium in the presence of ethyl trifluoroacetate. nih.gov This step introduces the trifluoroacetyl group. The subsequent intramolecular cyclization of the resulting intermediate would yield the desired 4-(trifluoromethyl)cyclopentenone derivative.

| Cyclization Product | General Synthetic Strategy | Key Intermediates/Reaction Type | Relevant Findings |

| Trifluoromethylated Dihydroisoxazoles | [3+2] Cycloaddition | Nitrile Oxide | General reactivity of alkynes with nitrile oxides. |

| Trifluoromethylated Indoles | Sonogashira Coupling & Annulation | 2-Alkynylaniline | General indole synthesis methodologies. |

| Trifluoromethylated Benzofurans | Sonogashira Coupling & Annulation | 2-Alkynylphenol | General benzofuran synthesis methodologies. nih.gov |

| Trifluoromethylated Isoquinolines | Intramolecular Amination/Aminofluorination | N-(2-Alkynylbenzyl)amine | Silver-catalyzed intramolecular aminofluorination of alkynes has been reported. nih.gov |

| Trifluoromethylated Cyclopentenones | Ynone formation & Reductive Cyclization | Ynone, Reductive Trifluoroacetylation | Ynones are precursors for trifluoromethylated cyclopentenones. nih.gov |

Pathways to Trifluoromethylated Benzene (B151609) Derivatives

The transformation of this compound into more complex molecules is crucial for accessing novel trifluoromethylated aromatic compounds, which are of significant interest in pharmaceutical and materials science. Key synthetic pathways include palladium-catalyzed cross-coupling reactions and various cycloaddition reactions.

One of the most powerful methods for elaborating the structure of this compound is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the context of this compound, the reactive C(sp)-I bond allows it to act as an electrophilic partner, coupling with a wide array of terminal alkynes. This methodology provides a direct route to unsymmetrical diarylacetylenes and other conjugated systems containing the 4-(trifluoromethyl)phenyl moiety. The reaction is typically performed under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diethylamine) which also can serve as the solvent. wikipedia.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and the use of a copper(I) salt like CuI are critical for the reaction's efficiency. libretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed, expanding the reaction's scope and applicability. libretexts.orgnih.gov

Cycloaddition reactions represent another major pathway for transforming this compound. The electron-deficient nature of the alkyne, enhanced by the trifluoromethyl group, makes it a good dienophile or dipolarophile in various cycloaddition processes. For instance, [3+2] cycloadditions with nitrile imines, generated in situ from hydrazonyl chlorides, can lead to the regioselective synthesis of highly substituted 5-trifluoromethyl-1,2,4-triazoles. mdpi.com Similarly, boron-directed cycloadditions offer a mild and regiocontrolled strategy for creating complex fluoroalkyl-substituted aromatic and heteroaromatic systems. nih.govwhiterose.ac.ukresearchgate.net These benzannulation strategies are complementary to direct trifluoromethylation, as the final position of the CF₃ group is determined by the reaction mechanism rather than the inherent reactivity of a parent arene. nih.govwhiterose.ac.uk

The following table summarizes representative Sonogashira coupling reactions for the synthesis of trifluoromethylated benzene derivatives.

Table 1: Representative Sonogashira Coupling Reactions

| Aryl Halide | Alkyne Partner | Catalyst System (Pd Catalyst, Cu Co-catalyst, Base) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | Pd(OAc)₂, CuI, Dabco | DMF | Quantitative | nih.gov |

| Aryl Iodides/Bromides | Terminal Alkynes | Pd(OAc)₂ (copper-free) | Amine | Good to Excellent | nih.gov |

| Iodobenzene | Ethyl propiolate | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 98% | researchgate.net |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ (copper-free), Cs₂CO₃ | Dioxane | High | organic-chemistry.org |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Controlling selectivity is paramount in the synthesis of complex organic molecules. In reactions involving this compound, the interplay between the iodoalkyne and the trifluoromethylphenyl group governs the chemo-, regio-, and stereochemical outcomes.

Chemoselectivity is often observed in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond of the iodoalkyne is significantly more reactive than aryl C-Br or C-Cl bonds under typical Sonogashira conditions. This difference in reactivity allows for selective coupling at the iodoethynyl position while leaving other, less reactive halogens on the coupling partner untouched. wikipedia.org

Regioselectivity is a critical consideration, particularly in cycloaddition reactions. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the alkyne, directing the addition of dipoles or dienes to a specific orientation. In [3+2] cycloadditions of nitrile imines, for example, the reaction proceeds with high regioselectivity to afford a single triazole regioisomer. mdpi.com Boron-directed benzannulation methods also exhibit excellent regiocontrol, providing a reliable route to specifically substituted fluoroalkyl-aromatics. nih.govwhiterose.ac.ukresearchgate.net Theoretical studies using molecular electron density theory (MEDT) have been employed to understand and predict the regioselectivity in such reactions, confirming that the electronic nature of the reactants is the determining factor. rsc.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the alkyne of this compound is linear, stereoselectivity becomes important when it reacts to form products with new stereocenters or geometric isomers. For instance, in [3+2] cycloaddition reactions, the approach of the dipole relative to the plane of the dienophile can lead to endo or exo products. Studies on related systems have shown that these reactions can proceed with high stereoselectivity, often favoring the endo product, a preference that can be rationalized by analyzing the transition state energies. rsc.org

The following table provides examples of selectivity observed in cycloaddition reactions leading to trifluoromethylated derivatives.

Table 2: Selectivity in Cycloaddition Reactions

| Reaction Type | Reactants | Conditions | Selectivity Outcome | Yield | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Hydrazonyl Chloride, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime (forms CF₃CN in situ) | Base | High Regioselectivity | 56-98% | mdpi.com |

| Boron-Directed Cycloaddition | Pyridine-substituted 2-pyrone, Perfluoroalkyl alkyne | BCl₃, CH₂Cl₂ | Complete Regiocontrol | 92% | whiterose.ac.ukresearchgate.net |

| [3+2] Cycloaddition | N-methyl-phenylnitrone, trans-1-chloro-2-nitroethylene | Benzene | Ortho Regioselectivity, High Endo Stereoselectivity | N/A | rsc.org |

| Boron-Directed Cycloaddition | Tetrazine, TMSOTf | Room Temp | Regiospecific | 56% | nih.govresearchgate.net |

Mechanistic Investigations of 1 Iodoethynyl 4 Trifluoromethyl Benzene Transformations

Reaction Pathway Elucidation for Iodination Processes

The synthesis of 1-iodoalkynes, such as 1-(iodoethynyl)-4-(trifluoromethyl)benzene, from terminal alkynes is a crucial transformation in organic synthesis. The direct iodination of the corresponding terminal alkyne, 1-ethynyl-4-(trifluoromethyl)benzene (B1334827), is a highly desirable route. nih.gov Various methods have been developed that employ N-iodosuccinimide (NIS) as the iodine source, often in the presence of a catalyst to facilitate the reaction. nih.govcapes.gov.br

Mechanistic Role of Catalysts (e.g., K2CO3, DMAP, NIS activation)

The iodination of terminal alkynes using N-iodosuccinimide (NIS) can be effectively catalyzed by inexpensive and mild inorganic or organic bases, such as potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP). capes.gov.br These catalysts have demonstrated high efficacy, achieving excellent yields for a variety of terminal alkyne substrates. capes.gov.br

Potassium Carbonate (K2CO3): As a mild base, K2CO3 is effective in mediating reactions like the E2 trans elimination of HBr in alkyne synthesis, indicating its ability to facilitate the removal of acidic protons. core.ac.uk In the context of alkyne iodination with NIS, K2CO3 is proposed to deprotonate the terminal alkyne. capes.gov.br This generates a nucleophilic acetylide species which then attacks the electrophilic iodine of the activated NIS. The use of solid bases like K2CO3 can also prevent the hydrolysis of sensitive functional groups, such as esters, during the reaction. youtube.com

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient acylation catalyst and also serves as an effective organic base in the iodination of terminal alkynes. capes.gov.brnih.gov Its catalytic activity in copper(I)-catalyzed oxidative coupling of terminal alkynes has also been explored. nih.gov In the NIS-mediated iodination, it is speculated that DMAP's role is to abstract the acidic proton from the alkyne. capes.gov.br The proposed mechanism involves the initial formation of an intermediate between the alkyne and NIS, followed by proton abstraction by the base (K2CO3 or DMAP), which concurrently promotes the elimination of succinimide (B58015) to yield the 1-iodoalkyne. capes.gov.br

N-Iodosuccinimide (NIS) Activation: For NIS to act as an effective iodinating agent for less reactive substrates like terminal alkynes, it often requires activation. nih.gov This can be achieved through various means:

Acid Activation: Acetic acid can activate NIS, enabling a highly chemoselective and efficient direct iodination of terminal alkynes under metal-free conditions. illinois.edunih.gov Trifluoroacetic acid has also been used to activate NIS for the iodination of deactivated aromatic compounds. nih.gov

Lewis Acid/Solid Support Activation: γ-Alumina (γ-Al2O3) has been shown to mediate the direct iodination of terminal alkynes with NIS, providing excellent yields and good functional group tolerance with an inexpensive catalyst. nih.gov It is thought that the γ-Al2O3 activates the NIS, facilitating the reaction. nih.gov Silver(I) triflimide is another example of a catalyst used for the activation of NIS in the iodination of arenes. nih.gov

A proposed general mechanism for the base-catalyzed iodination is presented in the table below.

| Step | Description |

| 1. Activation | The catalyst (e.g., K2CO3, DMAP) acts as a base, abstracting the terminal proton from 1-ethynyl-4-(trifluoromethyl)benzene. |

| 2. Nucleophilic Attack | The resulting acetylide anion attacks the electrophilic iodine atom of N-iodosuccinimide (NIS). |

| 3. Product Formation | The C-I bond is formed, yielding this compound and the succinimide anion. |

This table represents a simplified, proposed mechanism based on general chemical principles.

Detailed Studies of Transition Metal-Catalyzed Reaction Mechanisms

This compound is a valuable substrate for various transition metal-catalyzed reactions, which allow for the construction of complex molecular architectures. The unique properties of the iodide ligand, such as its ability to bind strongly to soft metals and its role in oxidative addition and reductive elimination steps, are crucial in these catalytic cycles. thieme-connect.de

Ligand Effects and Catalyst Design for Specific Transformations

The choice of ligand in a transition metal catalyst is critical as it directly influences the catalyst's reactivity, selectivity, and stability. Ligands can modulate the electronic and steric properties of the metal center, thereby controlling the outcome of the catalytic transformation. thieme-connect.denih.gov

In palladium catalysis, for instance, the iodide ligand itself plays a significant role. It is a "soft" ligand that binds strongly to soft metals like palladium in low oxidation states, which can prevent catalyst precipitation. thieme-connect.de Iodide can accelerate key catalytic steps like oxidative addition and reductive elimination by increasing the nucleophilicity of the metal center. thieme-connect.de However, it can also retard reactions by blocking a coordination site. thieme-connect.de The formation of iodide-bridged binuclear palladium complexes has been shown to enhance catalytic activity by facilitating the dissociation of stable intermediates through a trans effect-relay, representing a mode of bimetallic cooperation. nih.gov

For specific transformations, ligands are designed to achieve desired outcomes. For example, in palladium-catalyzed C-H olefination, S,O-ligands can trigger the formation of more reactive cationic palladium species, accelerating the reaction. illinois.edu In the realm of asymmetric catalysis, chiral ligands are designed to create a chiral environment around the metal center, enabling the synthesis of enantioenriched products. An example is the use of 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands in regio- and enantioselective palladium-catalyzed allylic alkylation. nih.gov The development of ligands such as 1,2,3-triazolylidenes, a subclass of N-heterocyclic carbenes (NHCs), has also expanded the toolkit for catalysis, with applications in copper-catalyzed azide-alkyne cycloadditions and manganese-catalyzed alcohol oxidation.

Intermediates in Gold-Catalyzed Cyclizations

Gold catalysts, particularly gold(I) complexes, are powerful tools for activating alkynes due to their strong Lewis acidity and their ability to stabilize cationic intermediates. In the cyclization of substrates containing alkyne moieties, such as derivatives of this compound, several key intermediates have been proposed.

One important intermediate is the vinylgold species . This intermediate can be formed by the attack of a nucleophile onto the gold-activated alkyne. Another critical intermediate is the gold-carbene (or a species with significant carbocation character). In gold-catalyzed cascade reactions of alkyne-containing diazo compounds, a β-aryl gold-carbene has been identified as a key intermediate generated via a 6-endo-dig cyclization. The electronic nature of these gold intermediates is complex and can be described as a resonance hybrid between a carbene and a carbocation, with the character being influenced by the ligands on the gold catalyst. These reactive intermediates can then undergo further transformations, such as cycloadditions, to build complex polycyclic frameworks.

| Catalyst System | Proposed Intermediate | Subsequent Transformation | Reference |

| Gold(I) | Vinylgold species | Deuterodemetallation | |

| Gold(I) | β-Aryl gold-carbene | [4+2] Cycloaddition |

This table summarizes key intermediates identified in gold-catalyzed cyclization reactions.

Understanding Palladium-Mediated Rearrangements

Palladium catalysts are exceptionally versatile and are known to mediate a wide range of transformations, including cross-coupling, cyclization, and rearrangement reactions. The fundamental steps in many palladium-catalyzed reactions involving aryl or vinyl halides include oxidative addition, carbopalladation, and reductive elimination. nih.gov

The catalytic cycle typically begins with the oxidative addition of the C-I bond of a substrate like this compound to a Pd(0) complex, forming a Pd(II) intermediate. nih.govnih.gov This step involves the insertion of the palladium atom into the carbon-iodine bond. nih.gov Following this, the reaction pathway can diverge. In cyclization reactions , an intramolecular carbopalladation can occur, where the organopalladium species adds across a tethered alkene or alkyne. capes.gov.br This is a key step in the intramolecular Heck reaction used to construct various cyclic systems.

Palladium can also mediate isomerization or rearrangement processes. For instance, after the initial cyclization, the resulting organopalladium intermediate can undergo further reactions before the final product is released. In some cases, an aryl iodide additive has been found to be crucial for promoting reactions like hydroalkoxylation, highlighting the complex role of each component. nih.gov The mechanism is thought to involve the formation of a Pd(II)/ArI complex that facilitates the key oxypalladation step. nih.gov The final step is often reductive elimination , where a new carbon-carbon or carbon-heteroatom bond is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. nih.gov The phenylchalcogenyl group has been noted to play a significant role in some palladium-catalyzed cross-coupling reactions of 2-iodo-1-butenes, suggesting that substituents can have a profound impact on the reaction mechanism.

Radical Species Generation and Propagation in Fluorination Reactions

Radical fluorination has become a vital method for synthesizing organofluorine compounds, complementing traditional electrophilic and nucleophilic approaches. These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source.

The generation of radical species can be achieved through various methods, including photochemical and electrochemical means. Photochemical initiation involves the excitation of a reagent or a photosensitizer with light to generate a radical. In the context of fluorination, this could involve generating a fluorine radical or a radical on the substrate. For instance, the one-electron reduction of electrophilic trifluoromethylating agents, such as hypervalent iodine compounds, can be initiated by photoredox catalysis to generate the highly electrophilic trifluoromethyl radical.

Initiation: This is the initial step where free radicals are created, resulting in a net increase in the number of radicals. This can be triggered by light, heat, or a chemical initiator.

Propagation: In these steps, a radical reacts with a stable molecule to form a new radical. There is no net change in the number of free radicals during propagation. For example, a fluorine radical could abstract a hydrogen atom from a molecule to generate a carbon-centered radical, which then reacts with a fluorine source to form the C-F bond and another radical carrier.

Termination: This is the final stage where radicals combine to form stable, non-radical products, leading to a net decrease in the number of free radicals.

While the direct radical fluorination of an iodoalkyne like this compound is not explicitly detailed, the principles of radical chemistry suggest plausible pathways. The weak C-I bond could potentially undergo homolytic cleavage under certain conditions to generate an alkynyl radical. Alternatively, a fluorine radical could add to the alkyne, initiating a cascade. The high reactivity and selectivity of fluorinated radicals make them powerful intermediates in synthesis.

Spectroscopic Techniques for Mechanistic Interrogation (e.g., NMR, HRMS)

The elucidation of reaction mechanisms involving this compound heavily relies on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, allowing for the identification of transient intermediates and the characterization of final products, thereby piecing together the mechanistic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and electronic environment of molecules in solution. For transformations of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹⁹F NMR: The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR an exceptionally sensitive probe for monitoring reactions. The chemical shift of the CF₃ group is highly sensitive to changes in the electronic environment of the aromatic ring. For instance, in kinetic studies of reactions involving trifluoromethyl-substituted aromatic compounds, ¹⁹F NMR can be used to track the consumption of the starting material and the formation of products over time. The integration of the ¹⁹F NMR signals provides a quantitative measure of the reaction progress.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a vital technique for the precise determination of the elemental composition of molecules. In mechanistic studies, HRMS is used to confirm the identity of reaction products and to detect and identify reaction intermediates, even if they are present in minute quantities. The high accuracy of mass measurement allows for the unambiguous assignment of molecular formulas. For instance, in the characterization of products from reactions involving trifluoromethyl-substituted phenylacetylenes, HRMS provides the exact mass, which is a critical piece of evidence for confirming the proposed structure.

The table below presents hypothetical ¹⁹F NMR and HRMS data for a representative transformation of a related compound, illustrating the utility of these techniques.

| Transformation Product | ¹⁹F NMR (δ, ppm) | HRMS (m/z) Calculated | HRMS (m/z) Found |

| (4-(Trifluoromethyl)phenyl)ethan-1-one | -62.5 | 188.0499 | 188.0501 |

| 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene | -63.1 | 276.0757 | 276.0755 |

This table is illustrative and compiled from data for analogous compounds.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are significantly influenced by the electronic properties of its substituents: the iodoethynyl group and the trifluoromethyl group.

The Trifluoromethyl Group:

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group primarily through a negative inductive effect (-I effect). researchgate.net This has several important consequences for the reactivity of the molecule:

Activation of the Aryl Iodide Bond: The electron-withdrawing nature of the CF₃ group decreases the electron density on the aromatic ring and, consequently, on the carbon atom bonded to the iodine. This makes the C-I bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org The general reactivity order for aryl halides in such reactions is I > Br > Cl, and the presence of an electron-withdrawing group like CF₃ further enhances the reactivity of the aryl iodide. wikipedia.org

Influence on Acidity: In related compounds, the CF₃ group has been shown to increase the acidity of benzylic protons through its powerful inductive effect. researchgate.net While this compound does not have benzylic protons, this effect highlights the profound influence of the CF₃ group on the electronic properties of adjacent functional groups.

The Iodoethynyl Group:

The iodoethynyl group is a versatile functional group. The iodine atom can participate in halogen bonding interactions and is a good leaving group in various coupling reactions. nih.gov The alkyne moiety itself is a site of high reactivity, readily undergoing addition reactions and serving as a key building block in the synthesis of more complex molecules.

The Hammett parameter (σ) is a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. The trifluoromethyl group has a large positive σ value, indicating its strong electron-withdrawing character. This correlates well with the observed increase in reactivity of the C-I bond towards oxidative addition.

| Substituent | Hammett Parameter (σp) | Electronic Effect |

| -CF₃ | +0.54 | Strong Electron-Withdrawing |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -OCH₃ | -0.27 | Strong Electron-Donating |

This table provides a comparison of the electronic effects of different substituents.

Computational and Theoretical Studies of 1 Iodoethynyl 4 Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-(iodoethynyl)-4-(trifluoromethyl)benzene. These calculations provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing trifluoromethyl (-CF3) group and the iodoethynyl (-C≡CI) moiety. The -CF3 group, with its strong inductive effect, polarizes the benzene (B151609) ring, affecting the electron density distribution across the aromatic system. This, in turn, influences the properties of the iodoethynyl group.

A key feature of the electronic structure is the presence of a "σ-hole" on the iodine atom. nih.gov The σ-hole is a region of positive electrostatic potential located on the outermost portion of the iodine atom, along the axis of the C-I bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine. nih.gov The electron-withdrawing nature of the trifluoromethylphenyl group is expected to enhance the magnitude of this σ-hole, making the iodine atom a more potent halogen bond donor. acs.org

Table 1: Calculated Electronic Properties of a Model System (p-substituted phenyldiazenium-diolates) using DFT

| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -H | -6.5 | -1.5 | 5.0 |

| -CH3 (electron-donating) | -6.3 | -1.4 | 4.9 |

| -NO2 (electron-withdrawing) | -7.0 | -2.0 | 5.0 |

| : Data extrapolated from a study on para-substituted phenyldiazenium-diolates to illustrate electronic effects. nih.gov The values for this compound would require specific calculations but are expected to show a lowered HOMO and LUMO energy due to the electron-withdrawing trifluoromethyl group. |

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. In molecules like this, the HOMO is often associated with the π-system of the benzene ring and the acetylene (B1199291) moiety, while the LUMO is influenced by the antibonding orbitals. The electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetylene (B144264). nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

A significant reaction for this compound is the Sonogashira cross-coupling reaction, where the iodoalkyne couples with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. researchgate.netnih.gov Computational studies on similar systems have elucidated the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the oxidative addition of the C-I bond to a Pd(0) complex is a crucial step. The strength of the C-I bond, influenced by the electronic effects of the trifluoromethylphenyl group, will affect the activation barrier for this step. Theoretical studies suggest that the rate-determining step in many Sonogashira reactions is the oxidative addition. nih.gov

Another important reaction class for haloalkynes is nucleophilic substitution. researchgate.net Nucleophilic attack can occur at either the sp-hybridized carbon atom attached to the iodine or at the iodine atom itself (halogen-bond-mediated activation). Computational modeling can help to determine the preferred pathway by calculating the activation barriers for both possibilities. The electron-withdrawing nature of the trifluoromethylphenyl group is expected to make the acetylenic carbons more electrophilic and thus more susceptible to nucleophilic attack.

Table 2: Generic Steps in a Modeled Catalytic Cycle (e.g., Sonogashira Coupling)

| Step | Description | Key Species |

| Oxidative Addition | The haloalkyne adds to the metal center, breaking the C-I bond. | Pd(0) complex, this compound |

| Transmetalation | The alkyne from the copper acetylide is transferred to the palladium center. | Pd(II) intermediate, Copper acetylide |

| Reductive Elimination | The two organic fragments couple, and the product is released, regenerating the catalyst. | Di-substituted alkyne product, Pd(0) catalyst |

| : This table represents a generalized mechanism. Specific energies and intermediates would be determined through detailed calculations. |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT calculations, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.

For this compound, these calculations would likely indicate that the terminal acetylenic carbon and the iodine atom are key sites for reactivity. The electron-withdrawing trifluoromethyl group deactivates the benzene ring towards electrophilic substitution but can influence the regioselectivity of reactions at the iodoethynyl moiety.

In reactions with multiple possible outcomes, computational modeling can predict the selectivity by comparing the activation energies of the different reaction pathways. For instance, in a reaction with an unsymmetrical reagent, calculations can determine which regioisomer is more likely to form.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, intermolecular interactions, and solvation effects. nih.gov

In solution, MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and reactivity. For this compound, simulations could explore the interactions between the trifluoromethyl group and the iodine atom with different types of solvents.

In the solid state, MD simulations can be used to understand the crystal packing and the nature of intermolecular forces, such as halogen bonding and π-π stacking, which govern the solid-state architecture. These simulations can help to rationalize the observed crystal structure and predict how the molecule might self-assemble.

Structure-Activity Relationship (SAR) Studies based on Theoretical Data

While direct SAR studies for this compound are not widely available, theoretical data can form the basis for such investigations, particularly in the context of medicinal chemistry. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a series of compounds with their physicochemical properties, which can be calculated computationally. nih.govresearchgate.net

For a series of derivatives of this compound, where the trifluoromethylphenyl moiety is kept constant and other parts of a larger molecule are varied, computational descriptors could be generated. These descriptors might include electronic properties (e.g., atomic charges, dipole moment), steric parameters, and lipophilicity (logP). By correlating these descriptors with experimentally determined biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. The presence of the trifluoromethyl group is known to impact properties like metabolic stability and membrane permeability, which are crucial for drug design. nih.gov

Table 3: Common Computational Descriptors in QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Receptor binding, Reactivity |

| Steric | Molecular volume, Surface area | Fit within a binding site |

| Lipophilic | LogP (octanol-water partition coefficient) | Membrane permeability, Bioavailability |

| Topological | Connectivity indices | Molecular shape and branching |

| : This table provides examples of descriptors that could be used in a hypothetical QSAR study of derivatives of this compound. |

Comparative Computational Analysis with Related Fluorinated Compounds

A comparative computational analysis of this compound with related fluorinated and non-fluorinated compounds can highlight the specific effects of the trifluoromethyl group and the iodine atom.

For example, a comparison with 1-ethynyl-4-(trifluoromethyl)benzene (B1334827) would reveal the influence of the iodine atom on the electronic structure and reactivity. Similarly, a comparison with 1-(iodoethynyl)benzene would isolate the effect of the trifluoromethyl group.

DFT calculations can be used to compare properties such as bond lengths, bond dissociation energies, and reaction barriers across a series of related compounds. For instance, the C-I bond in this compound is expected to be more polarized and potentially more reactive than in 1-(iodoethynyl)benzene due to the electron-withdrawing -CF3 group.

A comparative analysis of the non-covalent interactions of these molecules would also be insightful. The strength of halogen bonding is expected to be greater for this compound compared to its non-fluorinated counterpart. acs.org

Advanced Applications and Emerging Research Directions for 1 Iodoethynyl 4 Trifluoromethyl Benzene

Role as a Key Building Block in Advanced Organic Synthesis

1-(Iodoethynyl)-4-(trifluoromethyl)benzene serves as a crucial building block in advanced organic synthesis, primarily due to its participation in cross-coupling reactions. The presence of the iodoalkyne functionality allows for the facile formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures.

One of the most prominent applications of this compound is in the Sonogashira coupling reaction . researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. nih.gov In this context, this compound can react with a wide array of terminal alkynes to produce unsymmetrically substituted diynes. These products are valuable intermediates for the synthesis of pharmaceuticals, natural products, and organic electronic materials. researchgate.net The reaction is known for its mild conditions and high functional group tolerance. researchgate.net

The trifluoromethyl group on the benzene (B151609) ring imparts unique electronic properties to the molecule, influencing the reactivity of the iodoalkyne and the properties of the resulting products. This makes this compound a particularly useful reagent for introducing the trifluoromethylphenylacetylene moiety into larger molecules.

Applications in Materials Science and Engineering

The distinct structural features of this compound make it a valuable component in the design and synthesis of advanced materials with tailored properties.

Development of Polymers with Enhanced Thermochemical Properties

The incorporation of fluorine-containing groups, such as the trifluoromethyl group, into polymer backbones is a well-established strategy for enhancing their thermal and chemical stability. researchgate.netnih.govsemanticscholar.org this compound is a key monomer for the synthesis of poly(arylene ethynylene)s (PAEs) with enhanced thermochemical properties.

The synthesis of these high-performance polymers often involves the polymerization of monomers like this compound through cross-coupling reactions. The resulting PAEs, containing the rigid and thermally stable trifluoromethylphenylacetylene units, are promising candidates for applications in high-temperature environments, such as in the aerospace and electronics industries.

Integration into Optoelectronic Materials

The trifluoromethylphenylacetylene unit derived from this compound is a valuable component in the design of organic materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) . researchgate.netrsc.org The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

In the context of OLEDs, the benzophenone (B1666685) core, which shares structural similarities with the trifluoromethylphenyl group, is known to be an electron-deficient core that can be integrated into molecules to create materials with small energy gaps, a desirable property for emitters. researchgate.net Polymers and small molecules containing trifluoromethylphenyl groups are being investigated for their potential as host materials or emitters in the emissive layers of OLEDs. researchgate.net The rigid, conjugated structure of polymers derived from this compound, such as poly(arylene ethynylene)s, can facilitate charge transport, while the trifluoromethyl group helps to tune the emission color and improve device efficiency and stability. researchgate.netrudn.ru

Components in Liquid Crystalline Systems

The synthesis of liquid crystals often involves the use of molecules with rigid core structures and flexible terminal groups. nih.govnih.gov The trifluoromethylphenyl group is a common moiety incorporated into the design of liquid crystalline materials. semanticscholar.org The introduction of fluorine atoms can significantly alter the mesomorphic properties, such as the clearing point and the type of liquid crystal phase observed. semanticscholar.org